L-Cysteinyl-L-phenylalanylglycyl-L-tryptophyl-L-asparagine
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Overview
Description
L-Cysteinyl-L-phenylalanylglycyl-L-tryptophyl-L-asparagine is a complex peptide composed of five amino acids: cysteine, phenylalanine, glycine, tryptophan, and asparagine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-phenylalanylglycyl-L-tryptophyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the Next Amino Acid: The next amino acid, with its protecting group, is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide is synthesized.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-phenylalanylglycyl-L-tryptophyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents, such as carbodiimides, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Cysteinyl-L-phenylalanylglycyl-L-tryptophyl-L-asparagine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of novel materials and bioconjugates.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-phenylalanylglycyl-L-tryptophyl-L-asparagine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The cysteine residue may form disulfide bonds, influencing protein structure and function. Additionally, the aromatic residues (phenylalanine and tryptophan) can participate in hydrophobic interactions, further affecting the peptide’s activity.
Comparison with Similar Compounds
Similar Compounds
- L-Valyl-L-phenylalanylglycyl-L-arginyl-L-cysteinyl-L-α-glutamyl-L-leucyl-L-alanyl-L-alanyl-L-alanyl-L-methionyl-L-lysyl-L-arginyl-L-histidylglycyl-L-leucyl-L-α-aspartyl-L-asparaginyl-L-tyrosyl-L-arginylglycyl-L-tyrosyl-L-seryl-L-leucylglycyl-L-asparagine .
- L-Cysteinyl-L-Phenylalanine .
Uniqueness
L-Cysteinyl-L-phenylalanylglycyl-L-tryptophyl-L-asparagine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of cysteine allows for disulfide bond formation, while the aromatic residues contribute to hydrophobic interactions. This combination of features makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
497173-96-3 |
---|---|
Molecular Formula |
C29H35N7O7S |
Molecular Weight |
625.7 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H35N7O7S/c30-19(15-44)26(39)35-21(10-16-6-2-1-3-7-16)27(40)33-14-25(38)34-22(28(41)36-23(29(42)43)12-24(31)37)11-17-13-32-20-9-5-4-8-18(17)20/h1-9,13,19,21-23,32,44H,10-12,14-15,30H2,(H2,31,37)(H,33,40)(H,34,38)(H,35,39)(H,36,41)(H,42,43)/t19-,21-,22-,23-/m0/s1 |
InChI Key |
NFBZHBICFGJPRE-UDIDDNNKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CS)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CS)N |
Origin of Product |
United States |
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